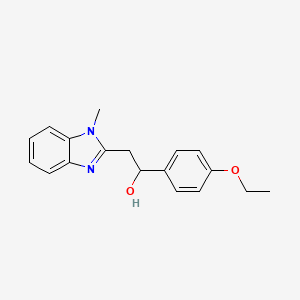![molecular formula C26H36N4O4 B5489804 N,N'-(1,4-piperazinediyldi-3,1-propanediyl)bis[3-(5-methyl-2-furyl)acrylamide]](/img/structure/B5489804.png)
N,N'-(1,4-piperazinediyldi-3,1-propanediyl)bis[3-(5-methyl-2-furyl)acrylamide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-(1,4-piperazinediyldi-3,1-propanediyl)bis[3-(5-methyl-2-furyl)acrylamide], commonly known as PMFA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PMFA is a bifunctional molecule that consists of two piperazine groups linked by a 3,1-propanediyl bridge and two furan rings attached to acrylamide moieties.
作用機序
The mechanism of action of PMFA is not fully understood, but it is believed to involve the formation of covalent bonds with target molecules. PMFA has been shown to interact with various proteins, including enzymes and receptors, and to modulate their activity. The furan rings of PMFA are thought to play a critical role in its biological activity, as they can form covalent adducts with cysteine residues in proteins.
Biochemical and Physiological Effects:
PMFA has been shown to have a range of biochemical and physiological effects, depending on the target molecule and the experimental conditions. In vitro studies have demonstrated that PMFA can inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. PMFA has also been shown to modulate the activity of various receptors, including the nicotinic acetylcholine receptor and the N-methyl-D-aspartate receptor. In vivo studies have demonstrated that PMFA can cross the blood-brain barrier and affect neurotransmitter levels in the brain.
実験室実験の利点と制限
PMFA has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, PMFA also has some limitations, including its high cost and potential toxicity. PMFA should be handled with care, and appropriate safety precautions should be taken when working with this compound.
将来の方向性
There are several future directions for the study of PMFA, including the development of new synthetic methods, the investigation of its biological activity in different systems, and the exploration of its potential applications in various fields. Some possible future directions include:
- Synthesis of PMFA derivatives with improved biological activity and selectivity
- Investigation of the mechanism of action of PMFA at the molecular level
- Study of the pharmacokinetics and pharmacodynamics of PMFA in animal models
- Exploration of the potential applications of PMFA in drug delivery and biomaterials
- Evaluation of the toxicity and safety of PMFA in different systems
- Development of new assays and screening methods for the discovery of PMFA-based drugs and materials.
合成法
PMFA can be synthesized using a multi-step process that involves the reaction of piperazine with 3,1-propanediol, followed by the addition of 5-methyl-2-furoic acid and acryloyl chloride. The resulting product is purified using column chromatography to obtain pure PMFA. The synthesis of PMFA has been optimized to improve yield and purity, and various modifications of the reaction conditions have been reported.
科学的研究の応用
PMFA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, PMFA has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In materials science, PMFA has been used as a building block for the synthesis of novel polymers and hydrogels. In biochemistry, PMFA has been used as a tool for studying protein-ligand interactions and enzyme kinetics.
特性
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N-[3-[4-[3-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]propyl]piperazin-1-yl]propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N4O4/c1-21-5-7-23(33-21)9-11-25(31)27-13-3-15-29-17-19-30(20-18-29)16-4-14-28-26(32)12-10-24-8-6-22(2)34-24/h5-12H,3-4,13-20H2,1-2H3,(H,27,31)(H,28,32)/b11-9+,12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMZFICSAWBNFD-WGDLNXRISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NCCCN2CCN(CC2)CCCNC(=O)C=CC3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NCCCN2CCN(CC2)CCCNC(=O)/C=C/C3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4aS*,8aR*)-1-isobutyl-6-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5489724.png)
![1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5489735.png)
![[1-(2-methylpyrimidin-4-yl)-3-(3-phenylpropyl)piperidin-3-yl]methanol](/img/structure/B5489741.png)
![2-(3-methylisoxazol-5-yl)-N-[(3-propylisoxazol-5-yl)methyl]acetamide](/img/structure/B5489746.png)
![methyl 4-[(2-chloro-4-fluorobenzoyl)amino]benzoate](/img/structure/B5489754.png)


![N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide](/img/structure/B5489762.png)

![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5489772.png)
![(2R)-2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)-2-phenylacetamide](/img/structure/B5489791.png)
![N-[3-(N-2-furoylethanehydrazonoyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5489810.png)
![(1S)-3-[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-1-phenylpropan-1-ol](/img/structure/B5489817.png)
![1-methyl-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5489820.png)
